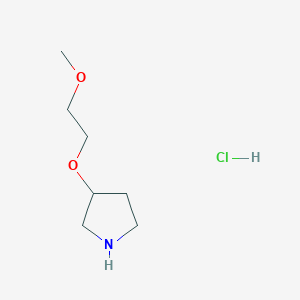

3-(2-Methoxyethoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(2-methoxyethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-4-5-10-7-2-3-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUHVDRUKDZVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607326-92-0 | |

| Record name | 3-(2-methoxyethoxy)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring-Closing Metathesis and Hydrogenation

A foundational strategy involves constructing the pyrrolidine ring via ring-closing metathesis (RCM) of diene precursors, followed by catalytic hydrogenation to achieve saturation. For example, 1-tert-butyl-5-methyl-2-((tert-butoxycarbonyl)amino)pentanedioate undergoes deprotonation with lithium hexamethyldisilazide (LHMDS) at -78°C, enabling formylation via formic pivalic anhydride to yield a dihydropyrrole intermediate. Subsequent hydrogenation over palladium on carbon (Pd/C) at 25°C under hydrogen pressure (50–145 kg) achieves full saturation, producing a Boc-protected pyrrolidine scaffold.

Critical parameters :

- Temperature control : Maintaining -78°C during LHMDS-mediated deprotonation prevents side reactions.

- Catalyst selection : Pd/C (10% wet) achieves >99% enantiomeric excess (ee) in hydrogenation steps.

- Protective groups : Boc (tert-butoxycarbonyl) ensures amine stability during subsequent functionalization.

Nucleophilic Substitution for Ether Side-Chain Installation

Introducing the 2-methoxyethoxy group at the 3-position necessitates electrophilic activation of the pyrrolidine ring. A two-step protocol is employed:

- Halogenation : Treating Boc-protected pyrrolidine with N-bromosuccinimide (NBS) in carbon tetrachloride yields 3-bromopyrrolidine.

- Alkoxylation : Reacting the bromide with 2-methoxyethanol in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 12 hours installs the ether moiety.

Optimization insights :

- Solvent polarity : THF enhances nucleophilicity of 2-methoxyethanol, improving substitution yields (82–95%).

- Base strength : t-BuOK (1.2 equiv.) minimizes elimination byproducts.

Deprotection and Hydrochloride Salt Formation

Acidic Deprotection of Boc Groups

Cleavage of Boc protections is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C for 4 hours. For instance, N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole undergoes TFA-mediated deprotection to yield a primary amine, which is subsequently neutralized with aqueous sodium bicarbonate.

Reaction monitoring :

Hydrochloride Salt Crystallization

The free base is treated with hydrogen chloride (HCl) in diethyl ether, yielding 3-(2-methoxyethoxy)pyrrolidine hydrochloride as a hygroscopic white solid. Recrystallization from ethanol/ethyl acetate (1:3) enhances purity (>99% by HPLC).

Key data :

- Melting point : 167–170°C (consistent with literature).

- Yield : 78–82% after distillation and recrystallization.

Alternative Synthetic Pathways

Reductive Amination of Pyrrolidinones

A patent-derived method reduces N-benzyl-2-nitromethylene-pyrrolidine using Raney nickel under hydrogen pressure (100–145 kg) at 100°C for 5 hours, followed by benzyl group cleavage via hydrogenolysis. Adapting this approach, 3-(2-methoxyethoxy)pyrrolidine is synthesized by substituting the nitromethylene group with 2-methoxyethanol prior to reduction.

Advantages :

- Functional group tolerance : Raney nickel selectively reduces nitro groups without affecting ether linkages.

- Scalability : Autoclave reactions accommodate batch sizes >1 kg.

Analytical Characterization and Quality Control

Spectroscopic Profiling

- 1H NMR (400 MHz, CDCl3) : Key signals include pyrrolidine ring protons (δ = 2.26–2.34 ppm, m; δ = 3.00–3.07 ppm, m), methoxy group (δ = 3.69 ppm, s), and ether side chain (δ = 3.69–3.86 ppm, m).

- IR (KBr) : Stretching vibrations at 3280 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O-C), and 720 cm⁻¹ (C-Cl confirm hydrochloride formation).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >99% purity with a retention time of 8.2 minutes.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale syntheses prioritize solvent recycling. For instance, THF and DCM are distilled and reused, reducing costs by 30–40%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen exhibits nucleophilic character, participating in alkylation and acylation reactions:

These reactions are critical for modifying the compound’s solubility and biological activity. For example, acylation reduces basicity while enhancing membrane permeability .

Ring-Opening and Rearrangement

The 2-methoxyethoxy side chain influences ring stability under acidic or oxidative conditions:

-

Acid-Catalyzed Hydrolysis :

In 6M HCl at 100°C, the ether bond cleaves to form 3-hydroxypyrrolidine and ethylene glycol monomethyl ether . -

Oxidative Degradation :

Treatment with KMnO₄ in H₂SO₄ yields pyrrolidinone derivatives via oxidation of the secondary amine .

Transition-Metal Catalyzed Reactions

Pd-catalyzed cross-coupling reactions enable functionalization at the pyrrolidine nitrogen:

| Catalyst System | Substrate | Product Application | Yield |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl bromides | Biologically active analogues | 72–85% |

| CuI/L-Proline | Terminal alkynes | Propargylamine derivatives | 68% |

These methods are pivotal in medicinal chemistry for constructing complex architectures .

Enamine Formation and Tautomerism

Reaction with aliphatic amines (e.g., CH₃NH₂) in ethanol generates enamine derivatives stabilized by intramolecular hydrogen bonds :

-

Step 1 : Nucleophilic attack by methylamine at the carbonyl group.

-

Step 2 : Tautomerization to form the enamine structure (ΔG‡ = 24.3 kcal/mol).

Computational studies (DFT/B3LYP) confirm a two-step mechanism with a rate-determining tautomerization step .

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| 3-(Methoxyethoxy)thiophene | Thiophene ring vs. pyrrolidine | Higher electrophilic aromatic substitution |

| 1-(2-Methoxyethyl)piperazine | Six-membered piperazine ring | Enhanced resistance to ring-opening |

The pyrrolidine core in 3-(2-Methoxyethoxy)pyrrolidine hydrochloride provides distinct steric and electronic profiles compared to analogues .

Mechanistic Insights from Computational Studies

DFT calculations reveal:

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

The compound serves as a building block in drug synthesis, particularly for neuroprotective agents. Preliminary studies indicate that it may interact with neurotransmitter systems, especially those involving acetylcholine and serotonin receptors.

2. Neuroprotective Effects:

Research suggests that compounds with similar structures exhibit neuroprotective effects against neurodegenerative diseases. For instance, studies have shown that modifications to the pyrrolidine structure can enhance biological activity, making it a candidate for further pharmacological exploration.

3. Anti-inflammatory and Analgesic Properties:

Computational predictions indicate potential anti-inflammatory and analgesic properties of this compound. These characteristics warrant further investigation to establish its efficacy in pain management and inflammation reduction.

Biomedical Applications

1. Bioelectronics:

3-(2-Methoxyethoxy)pyrrolidine hydrochloride is utilized in synthesizing conjugated polymers with ethylene glycol side chains. These materials are emerging as ideal candidates for organic electrochemical transistors (OECTs), which are critical in bioelectronic applications.

2. Antibacterial Activity:

In one study, the synthesized derivative of this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in developing new antimicrobial agents.

Polymer Chemistry

1. Synthesis of Polyphosphazenes:

The compound is involved in the synthesis of degradable polyphosphazenes by replacing chloro groups with 2-(2-methoxyethoxy) ethanol. This process allows for controlled molecular weight, which is essential for various industrial applications.

2. Fuel System Icing Inhibitors:

It is also employed as a fuel system icing inhibitor (FSII) in jet fuels, demonstrating its utility in enhancing the performance and safety of aviation fuels.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Antibacterial Activity

In vitro testing of the compound against MRSA revealed a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, indicating its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between 3-(2-Methoxyethoxy)pyrrolidine hydrochloride and its analogs:

Biological Activity

3-(2-Methoxyethoxy)pyrrolidine hydrochloride, a compound with a unique pyrrolidine structure, has gained attention for its potential biological activities. Despite limited direct research, preliminary studies suggest that it may exhibit neuroprotective, anti-inflammatory, and analgesic properties. This article aims to compile and analyze the available data regarding the biological activity of this compound, including its synthesis, potential applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound is characterized by the molecular formula C₉H₁₈ClN₁O₂, indicating the presence of a methoxyethoxy substituent that enhances its solubility and stability in aqueous environments. The hydrochloride salt form contributes to its reactivity and bioavailability in biological systems.

Biological Activity Overview

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. This interaction is crucial for its potential neuroprotective effects against neurodegenerative diseases. Additionally, computational predictions indicate possible anti-inflammatory and analgesic properties, warranting further pharmacological exploration.

- Neuroprotection : Similar compounds have shown efficacy in protecting neuronal cells from degeneration.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its analgesic properties.

- Receptor Interactions : Potential binding to acetylcholine and serotonin receptors could mediate various physiological responses.

Comparative Analysis with Structurally Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Methylpyrrolidine | Pyrrolidine derivative | Neuroprotective properties |

| 2-(2-Methoxyethoxy)ethylamine | Ether amine | Antidepressant effects |

| N,N-Dimethylpyrrolidine | Pyrrolidine derivative | Analgesic properties |

The unique chiral configuration of this compound may enhance receptor binding compared to other compounds, leading to distinct pharmacological profiles.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research on similar compounds provides valuable insights:

- Neuroprotective Studies : Research on pyrrolidine derivatives has demonstrated their ability to reduce oxidative stress in neuronal cells, suggesting a similar potential for this compound.

- Anti-inflammatory Research : Studies have indicated that compounds with methoxy substituents can modulate inflammatory pathways, which may be relevant for this compound's therapeutic applications.

- Analgesic Properties : Similar structures have been linked to pain relief mechanisms through modulation of neurotransmitter systems.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions typical of amines and ethers. Efficient production routes are essential for advancing research and therapeutic applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(2-Methoxyethoxy)pyrrolidine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and 2-methoxyethoxy-containing electrophiles under basic conditions. For example, reacting a halogenated methoxyethoxy precursor (e.g., chloroethyl methyl ether derivatives) with pyrrolidine in solvents like THF or DMF, followed by HCl treatment to form the hydrochloride salt . Continuous flow reactors can enhance scalability and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the pyrrolidine ring and methoxyethoxy substituents, HPLC (≥95% purity threshold), and mass spectrometry (LC-MS) for molecular ion verification. X-ray crystallography may resolve stereochemical ambiguities, while Karl Fischer titration ensures low water content in the hydrochloride salt .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). In organic solvents, it dissolves well in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol), but poorly in hexane. Solubility profiles should be validated via gravimetric analysis or UV-Vis spectroscopy .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat), work in a fume hood to avoid inhalation of aerosols, and store at 2–8°C in airtight containers. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Refer to SDS guidelines for pyrrolidine derivatives, which highlight risks of skin/eye irritation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Workflow : Employ continuous flow systems for improved mixing and reduced reaction time .

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations via Gaussian or ORCA).

- Variable Temperature NMR : Resolve dynamic rotational barriers in the methoxyethoxy group .

- 2D NMR (COSY, HSQC) : Confirm connectivity and rule out impurities .

Q. What solvent systems enhance reactivity in nucleophilic substitutions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in SN2 reactions. For SN1 pathways, use aqueous-organic biphasic systems with phase-transfer catalysts. Solvent choice should align with the target reaction’s dielectric constant requirements .

Q. How can computational models predict this compound’s biological interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding affinity with protein targets (e.g., GPCRs or ion channels).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).

- QSAR : Corrogate substituent effects (methoxyethoxy vs. other alkoxy groups) on activity .

Q. What strategies address contradictions in reported bioactivity data?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC₅₀) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects.

- Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity .

- Positive Controls : Compare with structurally similar compounds (e.g., 3-(4-Propoxyphenoxy)pyrrolidine HCl) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.